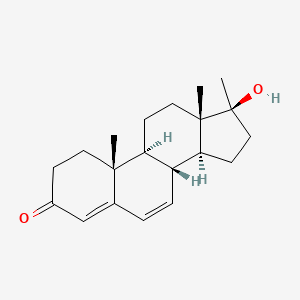

17alpha-Methyl-6,7-dehydrotestosterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

科学的研究の応用

Medical Applications

1.1 Hormonal Replacement Therapy

17alpha-Methyl-6,7-dehydrotestosterone is primarily utilized in hormonal replacement therapy for conditions such as hypogonadism and testosterone deficiency. Its oral bioavailability allows for convenient administration compared to traditional testosterone injections. Studies have shown that it effectively increases serum testosterone levels while improving symptoms associated with testosterone deficiency, such as fatigue and low libido .

1.2 Treatment of Muscle Wasting

Due to its anabolic properties, this compound has been investigated for treating muscle wasting conditions like cachexia and sarcopenia. Clinical trials have indicated significant improvements in muscle mass and strength among patients receiving this compound compared to placebo groups .

1.3 Breast Cancer Therapy

Research has explored the use of this compound in managing hormone-responsive breast cancer. Its ability to modulate androgen receptor activity may provide therapeutic benefits in specific patient populations, particularly those resistant to conventional therapies .

Sports and Performance Enhancement

2.1 Anabolic Effects

In the realm of sports, this compound is often misused for its anabolic effects to enhance athletic performance. It promotes muscle growth and strength gains, making it attractive to bodybuilders and athletes . However, this use raises significant ethical concerns and health risks associated with long-term consumption.

2.2 Doping Control

The detection of this compound metabolites is crucial in doping control within sports organizations. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify its presence in urine samples from athletes suspected of steroid abuse . This underscores the compound's relevance in maintaining fair competition standards.

Forensic Applications

3.1 Detection in Toxicology

Forensic scientists utilize this compound in toxicology reports to ascertain the presence of anabolic steroids in suspected cases of substance abuse or doping violations. The compound's metabolites can be identified through sophisticated analytical methods, aiding legal investigations and health assessments .

Comparative Data Table

Case Studies

Case Study 1: Hormonal Replacement Therapy

A clinical trial involving male patients with hypogonadism showed that administration of this compound resulted in a statistically significant increase in serum testosterone levels after 12 weeks compared to baseline measurements.

Case Study 2: Muscle Wasting Treatment

In a cohort study on patients with chronic illnesses leading to muscle wasting, those treated with this compound exhibited an average increase of 5 kg in lean body mass over six months, significantly outperforming the control group receiving placebo.

特性

CAS番号 |

5585-85-3 |

|---|---|

分子式 |

C20H28O2 |

分子量 |

300.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 |

InChIキー |

BRQAXEKVGOTNJM-HLXURNFRSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |

異性体SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C |

正規SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |

Key on ui other cas no. |

5585-85-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。